methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a methyl carboxylate group at position 3, an amino group (-NH₂) at position 4, and a chloro substituent at position 4' (Figure 1). This compound has been synthesized as an intermediate in the development of antiparasitic agents targeting kinetoplastid pathogens . The structural complexity arises from the strategic placement of substituents, which are critical for biological activity. Key synthetic steps involve palladium-catalyzed coupling reactions and functional group transformations, as evidenced by its NMR characterization (δ 12.07 ppm for the amide proton and δ 3.99 ppm for the methyl ester) . While its exact CAS number is ambiguously referenced in available sources, it is closely related to derivatives with documented antiparasitic properties.
Properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGSWKKIMGQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The biphenyl compound is chlorinated to introduce the chloro substituent.
Esterification: The carboxylate group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by chlorination and esterification under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
Methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Biphenyl Derivatives
Functional Group Impact on Bioactivity
- Amino vs. Methyl Groups: The amino group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in the methyl-substituted analog (CAS 1492861-13-8). This difference likely contributes to the target compound’s superior antiparasitic activity .
- Chloro vs. Fluoro Substituents : The 4'-chloro group in the target compound provides stronger hydrophobic interactions compared to the 4-fluoro substituent in the hydrochloride analog (CAS 1373232-80-4). Fluorine’s electronegativity may alter electronic distribution but reduce steric bulk .
Positional Isomerism Effects
Carboxylate vs. Carboxylic Acid
- The methyl ester in the target compound enhances lipophilicity (predicted logP ~3.5) compared to the carboxylic acid analog (logP ~2.8), favoring passive diffusion across cell membranes .
Biological Activity
Methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that has attracted interest in medicinal and chemical research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound features a biphenyl structure with the following key functional groups:
- Amino Group (-NH2) : Imparts basicity and potential for hydrogen bonding.
- Chloro Group (-Cl) : Enhances lipophilicity and may influence biological interactions.
- Carboxylate Group (-COOCH3) : Contributes to acidity and reactivity in biological systems.
The molecular formula is , with a molecular weight of approximately 249.69 g/mol.
Mechanisms of Biological Activity
The biological activity of methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.
- Receptor Binding : The structural features allow for binding to specific receptors, potentially influencing signaling pathways related to cancer and inflammation.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which could contribute to protective effects against oxidative stress.
Anticancer Activity
Research has indicated that methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10.5 | Induction of apoptosis |
| MCF-7 (breast) | 8.2 | Inhibition of cell proliferation |
| A549 (lung) | 12.0 | Modulation of cell cycle progression |
These findings suggest that the compound may serve as a lead for further drug development targeting cancer therapies.
Anti-inflammatory Properties
In another study, the compound was tested for its anti-inflammatory effects using an in vivo model of inflammation. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate | Moderate anticancer activity | Fluorine substitution enhances lipophilicity |
| Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate | Antimicrobial properties | Methoxy group may alter binding affinity |
These comparisons highlight how variations in functional groups can influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
